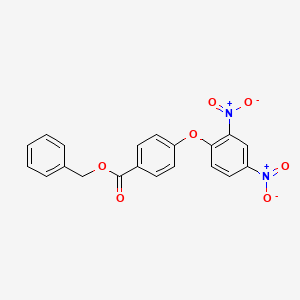
Benzyl 4-(2,4-dinitrophenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(2,4-dinitrophenoxy)benzoate is an organic compound characterized by its complex aromatic structure It consists of a benzyl group attached to a benzoate moiety, which is further substituted with a 2,4-dinitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2,4-dinitrophenoxy)benzoate typically involves the esterification of 4-(2,4-dinitrophenoxy)benzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The process involves the following steps:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2,4-dinitrophenoxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenoxy ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(2,4-dinitrophenoxy)benzoic acid and benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Reduction: Benzyl 4-(2,4-diaminophenoxy)benzoate.
Hydrolysis: 4-(2,4-dinitrophenoxy)benzoic acid and benzyl alcohol.
Scientific Research Applications
Chemistry
In organic chemistry, Benzyl 4-(2,4-dinitrophenoxy)benzoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable compound for studying substitution and reduction reactions.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. The nitro groups can be modified to create bioactive molecules with therapeutic properties.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and resins. Its aromatic structure contributes to the thermal stability and mechanical properties of these materials.
Mechanism of Action
The mechanism by which Benzyl 4-(2,4-dinitrophenoxy)benzoate exerts its effects depends on the specific reaction or application. For instance, in nucleophilic substitution reactions, the electron-withdrawing nitro groups activate the phenoxy ring towards nucleophilic attack. In reduction reactions, the nitro groups are converted to amino groups, altering the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-hydroxybenzoate: Lacks the nitro groups, making it less reactive in nucleophilic substitution reactions.
4-(2,4-Dinitrophenoxy)benzoic acid: Contains a carboxylic acid group instead of the ester, affecting its solubility and reactivity.
Benzyl 4-(2,4-diaminophenoxy)benzoate: The reduced form of Benzyl 4-(2,4-dinitrophenoxy)benzoate, with amino groups instead of nitro groups.
Uniqueness
This compound is unique due to the presence of both benzyl and 2,4-dinitrophenoxy groups. This combination imparts distinct reactivity and properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H14N2O7 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
benzyl 4-(2,4-dinitrophenoxy)benzoate |
InChI |
InChI=1S/C20H14N2O7/c23-20(28-13-14-4-2-1-3-5-14)15-6-9-17(10-7-15)29-19-11-8-16(21(24)25)12-18(19)22(26)27/h1-12H,13H2 |
InChI Key |
CZRBNMYEINEXAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















